

# R-4066 Safety and Toxicity Profile: A Technical Guide

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## Compound of Interest

Compound Name: R-4066

Cat. No.: B15550620

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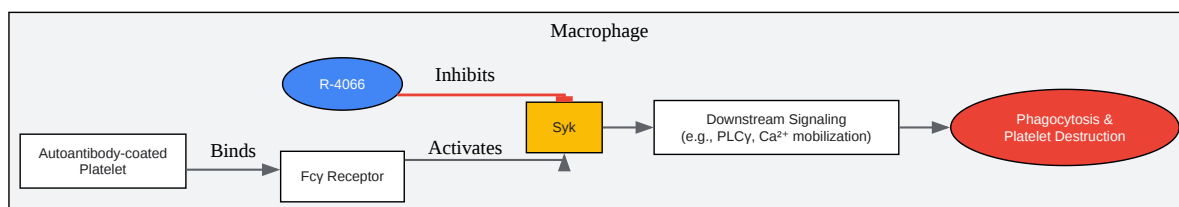
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**R-4066** is the active metabolite of the prodrug Fostamatinib, a first-in-class oral spleen tyrosine kinase (Syk) inhibitor. Fostamatinib is approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment. Upon oral administration, Fostamatinib is rapidly and completely hydrolyzed by intestinal alkaline phosphatases to **R-4066**, which is responsible for the entirety of the drug's biological activity. This guide provides a comprehensive overview of the non-clinical safety and toxicity data for **R-4066**, compiled from regulatory submissions to the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

## Mechanism of Action: Syk Inhibition

**R-4066** is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a key mediator of signal transduction downstream of various immunoreceptors, including the Fc receptor (FcR) and the B-cell receptor (BCR). In conditions like ITP, autoantibodies opsonize platelets, leading to their recognition by Fcγ receptors on macrophages and subsequent phagocytosis and destruction. By inhibiting Syk, **R-4066** blocks this intracellular signaling cascade, thereby reducing the destruction of antibody-coated platelets.

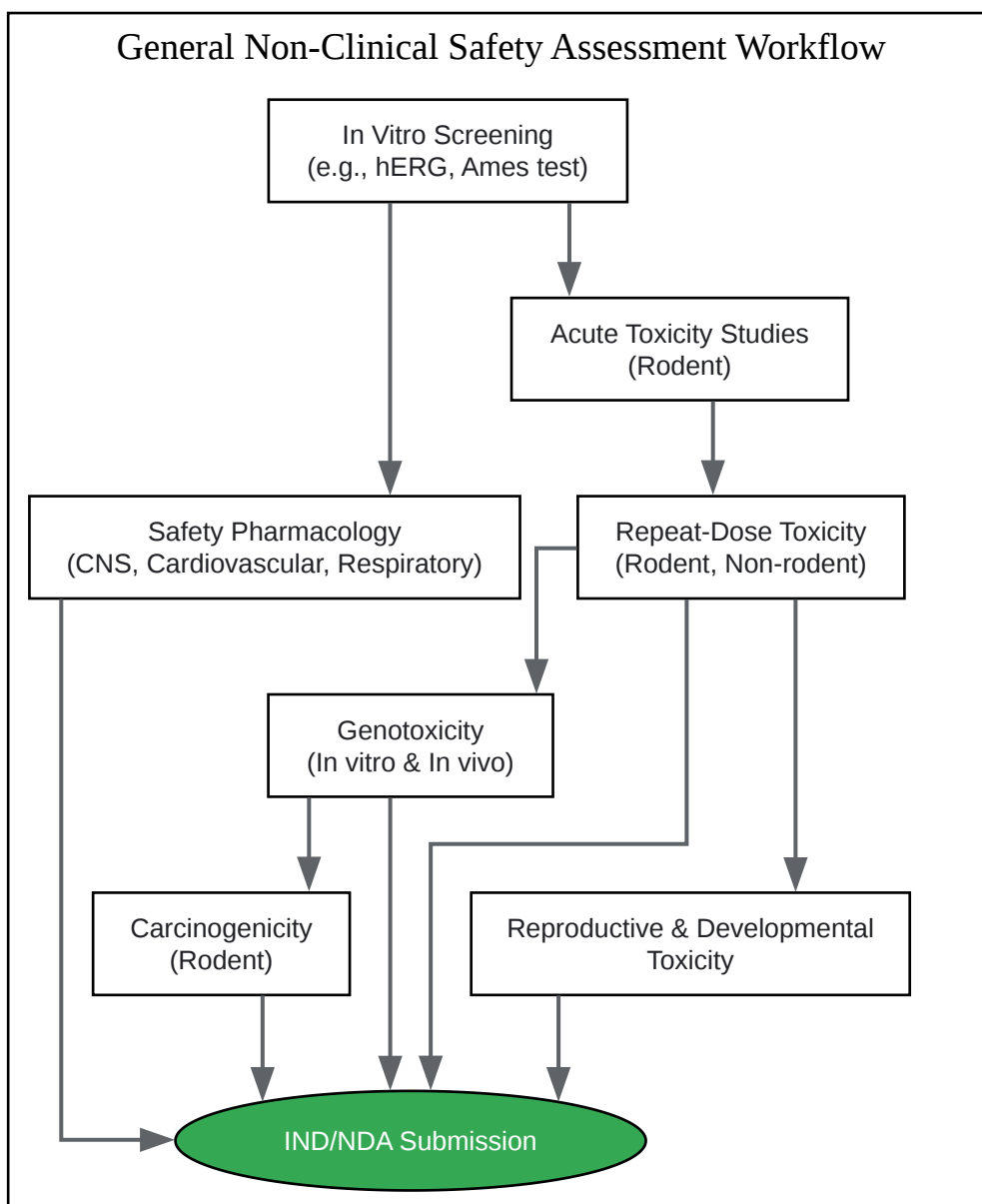


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Mechanism of action of **R-4066** in inhibiting platelet destruction.

## Non-Clinical Safety Assessment Workflow

The non-clinical safety evaluation of **R-4066** followed a standard workflow designed to characterize the potential toxicities of a new chemical entity. This involved a battery of in vitro and in vivo studies to assess safety pharmacology, acute and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.



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A generalized workflow for non-clinical safety assessment.

## Summary of Non-Clinical Safety and Toxicity Data

The following tables summarize the key quantitative findings from the non-clinical safety and toxicity studies of Fostamatinib (and its active metabolite **R-4066**).

### Table 1: Acute Toxicity

Species	Route	Vehicle	LD50	Clinical Signs
Rat	Oral	Not specified	>2000 mg/kg	No mortality or significant clinical signs reported.
Mouse	Oral	Not specified	>2000 mg/kg	No mortality or significant clinical signs reported.

**Table 2: Repeat-Dose Toxicity**

Species	Duration	Route	NOAEL (mg/kg/day)	Target Organs and Key Findings
Rat	13 weeks	Oral	40 (Females), 80 (Males)	Liver (hepatocellular hypertrophy), Adrenal glands (cortical hypertrophy), Kidney (tubular basophilia).
Rat	26 weeks	Oral	20 (Females), 40 (Males)	Similar to 13-week study, with the addition of bone marrow hypocellularity at higher doses.
Monkey	13 weeks	Oral	50	Gastrointestinal effects (emesis, diarrhea), decreased body weight.
Monkey	39 weeks	Oral	25	Similar to 13-week study, with some evidence of renal tubular degeneration at higher doses.

Table 3: Carcinogenicity

Species	Duration	Route	Doses (mg/kg/day)	Key Findings
Mouse	104 weeks	Oral Gavage	50, 150, 500/250 (dose reduction)	No evidence of drug-related carcinogenicity.
Rat	104 weeks	Oral Gavage	Males: 10, 25, 45, 80; Females: 5, 12, 24, 40	No evidence of drug-related carcinogenicity.

**Table 4: Genotoxicity**

Assay	System	Concentration/ Dose	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	Up to 5000 µg/plate	With and without S9	Negative
In Vitro Chromosomal Aberration	Human Lymphocytes	Up to 25 µg/mL	With and without S9	Positive (clastogenic)
In Vivo Micronucleus	Rat Bone Marrow	Up to 2000 mg/kg	N/A	Negative

**Table 5: Reproductive and Developmental Toxicity**

Study Type	Species	NOAEL (mg/kg/day)	Key Findings
Fertility and Early Embryonic Development	Rat	Maternal: 11; Fetal: 40	No effects on male or female fertility.
Embryo-fetal Development	Rat	Maternal: 10; Fetal: 10	Increased post-implantation loss, fetal malformations (renal, major vessel, skeletal) at higher doses.
Embryo-fetal Development	Rabbit	Maternal: 10; Fetal: 10	Increased post-implantation loss and fetal variations at higher doses.
Pre- and Postnatal Development	Rat	Maternal: 10; F1 Generation: 10	No adverse effects on parturition, lactation, or pup development.

## Experimental Protocols for Key Non-Clinical Studies

### Repeat-Dose Toxicity Studies

- Animals: Sprague-Dawley rats and Cynomolgus monkeys were used.
- Dosing: Fostamatinib was administered orally via gavage once daily for the specified duration.
- Observations: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in monkeys), hematology, clinical chemistry, and urinalysis were monitored.
- Pathology: At the end of the study, a full necropsy was performed, and a comprehensive list of tissues was examined microscopically.

### Carcinogenicity Studies

- Animals: Crl:CD1(ICR) mice and Crl:CD(SD) rats were used.
- Dosing: Fostamatinib was administered by oral gavage twice daily for 104 weeks.
- Observations: Clinical signs, body weight, food consumption, and survival were monitored throughout the study.
- Pathology: Complete gross necropsy and histopathological examination of a wide range of tissues were performed on all animals.

## Genotoxicity Studies

- Ames Test: The assay was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 mix).
- In Vitro Chromosomal Aberration Test: Human peripheral blood lymphocytes were treated with **R-4066** for 4 hours (with and without S9) and 24 hours (without S9).
- In Vivo Micronucleus Test: Bone marrow from rats treated orally with Fostamatinib was analyzed for the presence of micronucleated polychromatic erythrocytes.

## Reproductive and Developmental Toxicity Studies

- Fertility and Early Embryonic Development (Rat): Male rats were dosed for 4 weeks prior to mating and through the mating period. Female rats were dosed for 2 weeks prior to mating, during mating, and until gestation day 7.
- Embryo-fetal Development (Rat and Rabbit): Pregnant animals were dosed daily during the period of organogenesis (gestation days 6-17 for rats and 7-19 for rabbits).
- Pre- and Postnatal Development (Rat): Pregnant rats were dosed from gestation day 6 through lactation day 20.

## Conclusion

The non-clinical safety profile of **R-4066**, the active metabolite of Fostamatinib, has been extensively evaluated. The compound is not acutely toxic and did not show carcinogenic



potential in 2-year rodent studies. **R-4066** was negative in the in vivo micronucleus assay, indicating a low risk of in vivo genotoxicity, although it did show clastogenic potential in an in vitro chromosomal aberration assay. The primary non-clinical findings in repeat-dose toxicity studies were related to the liver, adrenal glands, and kidneys in rats, and gastrointestinal effects in monkeys. Developmental toxicity, including fetal malformations, was observed at maternally toxic doses in rats. The non-clinical findings have been instrumental in defining the clinical monitoring strategy for Fostamatinib, which includes monitoring of blood pressure, liver function tests, and complete blood counts. This comprehensive non-clinical data package has supported the clinical development and regulatory approval of Fostamatinib for the treatment of chronic ITP.

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